molecular formula C9H16O2S B13404358 2-Norbornanethiol Acetate

2-Norbornanethiol Acetate

Cat. No.: B13404358
M. Wt: 188.29 g/mol
InChI Key: FGBSRYFIXGSUBW-UHFFFAOYSA-N
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Description

2-Norbornanethiol Acetate (CAS 90611-37-3) is a chemical compound with the molecular formula C8H14OS and a molecular weight of 170.27 g/mol[a]. It is described as a powder with 98% purity and is typically stored refrigerated or frozen and protected from air and light[a]. Its primary documented application in scientific research is as a key synthetic intermediate. It is used in the synthesis of 2-Norbornanesulfonyl Chloride, a versatile sulfonyl halide that reacts readily with various nucleophiles, including alcohols and amines[a]. This makes it a valuable building block in organic synthesis and the development of more complex molecules. The norbornene structure is a subject of significant interest in polymer science, particularly in "click" chemistry reactions like the thiol-norbornene reaction . This efficient, metal-free reaction is widely used in applications ranging from polymer functionalization and biomolecule patterning to the creation of hydrogels for 3D bioprinting and tissue engineering . The strained bicyclic nature of the norbornene structure contributes to high reactivity in radical-mediated processes . While this compound itself serves as a precursor, its structural family highlights the utility of norbornane/norbornene derivatives in advancing materials science and biomedical research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

acetic acid;bicyclo[2.2.1]heptane-2-thiol

InChI

InChI=1S/C7H12S.C2H4O2/c8-7-4-5-1-2-6(7)3-5;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)

InChI Key

FGBSRYFIXGSUBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2CC1CC2S

Origin of Product

United States

Academic Significance and Structural Context of 2 Norbornanethiol Acetate

Positioning within Bicyclic Organic Chemistry Frameworks

2-Norbornanethiol Acetate (B1210297), with the chemical formula C₉H₁₄OS, is a bicyclic organic compound belonging to the norbornane (B1196662) family. pharmaffiliates.comnih.gov Its structure is characterized by a bicyclo[2.2.1]heptane skeleton, a rigid and strained framework that has been a cornerstone in the development of physical organic chemistry. fiveable.melibretexts.org The norbornane system is notable for its boat-like conformation, which is conformationally locked due to the methylene (B1212753) bridge between carbons 1 and 4. libretexts.org This rigidity makes norbornane and its derivatives, such as 2-Norbornanethiol Acetate, excellent models for studying the influence of stereochemistry on reaction mechanisms and molecular properties. fiveable.me

The study of norbornane derivatives has been instrumental in understanding concepts like ring strain, steric hindrance, and the nature of carbocation intermediates, most famously in the non-classical carbocation controversy. wikipedia.orgillinois.edu The unique three-dimensional structure of the norbornane framework, with its distinct exo and endo faces, leads to high stereoselectivity in chemical reactions. rsc.org In this compound, the thioacetate (B1230152) group is attached to the C2 position. The stereochemistry of this substituent, whether it is in the exo or endo position, significantly influences the molecule's reactivity and physical properties. Conformational studies on substituted norbornanes, often employing techniques like dynamic NMR spectroscopy, have been crucial in elucidating the rotational barriers and preferred conformations of various substituent groups on the bicyclic frame. acs.orgnih.govunibas.it These investigations provide a foundational understanding of the structural dynamics of molecules like this compound.

The presence of both a bicyclic alkane and a thioester functional group positions this compound at the intersection of several key areas of organic chemistry. The thioester group, in particular, is a versatile functional handle for further synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄OS
Molecular Weight 170.27 g/mol
CAS Number 90611-37-3
Synonyms S-Bicyclo[2.2.1]hept-2-yl Ethanethioic Acid Ester, S-2-Norbornylthio-acetic Acid Ester, 2-Norbornyl Thioacetate

Data sourced from pharmaffiliates.comnih.govchemeo.com

Historical Trajectories in Synthetic Chemistry and Reactivity Studies

The historical significance of this compound is intrinsically linked to the broader exploration of norbornane chemistry. The study of norbornene and its derivatives gained significant traction in the mid-20th century as chemists sought to understand the unusual reactivity and stereochemical outcomes of reactions involving these strained bicyclic systems. illinois.edu

The reactivity of this compound is dictated by its functional groups. The thioester moiety can undergo a variety of transformations. For instance, it can be hydrolyzed or reduced to yield the corresponding 2-norbornanethiol. mdpi.com The deacylation of thioacetates using reagents like lithium aluminum hydride is a common method to generate the free thiol. mdpi.com The reactivity of the thioacetate group has also been explored in the context of polymer modification, where thioacetic acid is added to the double bonds of polynorbornene derivatives. researchgate.net

Table 2: Key Reactions Involving this compound and Related Compounds

Reaction TypeReagents and ConditionsProduct TypeSignificance
Synthesis via Thiol-Ene Reaction Norbornene, Thioacetic Acid, Radical InitiatorThis compoundDemonstrates stereoselective exo-cis-addition to the norbornene scaffold. rsc.org
Deacylation/Reduction Lithium Aluminum Hydride (LiAlH₄)2-NorbornanethiolProvides access to the corresponding free thiol for further reactions. mdpi.com
Oxidation Peracids or other oxidizing agentsBicyclic Sulfonic Acid DerivativesIllustrates the reactivity of the sulfur atom in the thioester.
Polymer Modification Poly(5-vinyl-2-norbornene), Thioacetic Acid, AIBNThioacetylated PolynorborneneHighlights the utility of the thiol-ene reaction in materials science. researchgate.net

Synthetic Methodologies and Chemical Synthesis Research

Established Synthetic Routes to 2-Norbornanethiol Acetate (B1210297)

The synthesis of 2-Norbornanethiol Acetate is accomplished through well-defined reaction sequences. A primary and highly efficient method involves the direct free-radical addition of thioacetic acid across the double bond of norbornene. An alternative, multi-step pathway proceeds through a hydroxyl intermediate, which is subsequently converted to the final thioacetate (B1230152) product. Both routes rely on the controlled stereochemistry of addition reactions to the strained norbornene ring system.

Multi-step Reaction Sequences for Norbornane (B1196662) Derivatives

The construction of this compound is rooted in the principles of organic synthesis, utilizing a series of reactions to build the target molecule from a foundational precursor. These sequences are designed to control regioselectivity and stereoselectivity, which are crucial for defining the final product's chemical structure.

Norbornene (also known as bicyclo[2.2.1]hept-2-ene) serves as a fundamental starting material for the synthesis of this compound. Its high reactivity is attributed to the significant ring strain in its bicyclic structure. This strain facilitates addition reactions across the double bond, as the transformation from sp² to sp³ hybridized carbons relieves some of the torsional and angle strain. Norbornene is known to be highly reactive toward a variety of reagents, particularly in thiol-ene "click" reactions and free-radical additions. wikipedia.org This inherent reactivity makes it an ideal precursor for creating substituted norbornane derivatives.

One potential, albeit indirect, pathway to this compound involves the creation of a 2-norbornanol intermediate. The hydroboration-oxidation of norbornene is a reliable two-step process that yields an alcohol with specific stereochemistry. wikipedia.org

The reaction proceeds in an anti-Markovnikov manner, where the boron atom adds to the less substituted carbon of the alkene, and the hydrogen adds to the more substituted carbon. libretexts.org A key feature of this reaction is its syn-addition stereospecificity, meaning the boron and hydrogen atoms add to the same face of the double bond. chemistrysteps.com For norbornene, the addition occurs preferentially on the less sterically hindered exo face. Subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group while retaining the stereochemistry. youtube.com This sequence reliably produces exo-2-norbornanol, a key intermediate for further functionalization.

Table 1: Typical Reaction Conditions for Hydroboration-Oxidation of Alkenes

Step Reagent Solvent Key Features
Hydroboration Borane-tetrahydrofuran complex (BH₃·THF) or Diborane (B₂H₆) Tetrahydrofuran (THF) Syn-addition; Anti-Markovnikov regioselectivity; No carbocation rearrangement. libretexts.orgchemistrysteps.com

| Oxidation | Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH) | Aqueous solution | Replaces C-B bond with C-OH bond; Retention of stereochemistry. wikipedia.org |

A more direct and efficient route to this compound is the free-radical addition of thioacetic acid directly to norbornene. rsc.orgacs.org This reaction, a specific type of thiol-ene addition, proceeds via a radical chain mechanism and is known for its high yields and stereoselectivity. wikipedia.org

The mechanism is initiated by a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, which abstracts the hydrogen atom from the S-H bond of thioacetic acid to form a thiyl radical (CH₃C(O)S•). This radical then attacks the norbornene double bond. Research has shown that radical attack on norbornene occurs almost exclusively from the less sterically hindered exo face. rsc.orgresearchgate.netresearchgate.net The subsequent chain transfer step, where the resulting norbornyl radical abstracts a hydrogen from another molecule of thioacetic acid, also occurs from the exo direction. This results in a product with exo-cis-addition stereochemistry, yielding primarily exo-2-Norbornanethiol Acetate. rsc.org

Table 2: Research Findings on Free-Radical Thiol Additions to Norbornene

Thiol Reagent Key Finding Stereochemistry Reference
Thioacetic Acid Addition to norbornene results in products of addition. exo-cis rsc.org
Benzenethiol Addition to norbornene proceeds via exo radical attack. exo-cis rsc.org

| Various Thiols | Air-promoted radical addition to bicyclic alkenes yields corresponding adducts without a metal catalyst or initiator. | exo | researchgate.net |

In the context of the multi-step synthesis proceeding through a 2-norbornanethiol intermediate, the final step is the acetylation of the thiol group. This transformation is a standard procedure in organic synthesis, converting a thiol into a thioester (thioacetate).

The most common reagent for this purpose is acetic anhydride (B1165640) (Ac₂O). nih.govmdpi.com The reaction can be performed under various conditions, including solvent-free protocols, which are considered more sustainable. nih.gov While the reaction can proceed without a catalyst, especially at elevated temperatures, various catalysts can be employed to improve reaction rates and yields at milder temperatures. mdpi.com Common catalytic systems include bases like pyridine (B92270) or inexpensive reagents such as sodium acetate trihydrate. researchgate.netnih.gov The choice of conditions can be optimized to ensure high conversion and simple purification of the final this compound product.

Table 3: Selected Protocols for the Acetylation of Thiols

Acetylating Agent Catalyst / Conditions Key Features Reference(s)
Acetic Anhydride Sodium acetate trihydrate, Solvent-free, Room temperature Inexpensive and mild reagent, efficient for thiols. researchgate.net
Acetic Anhydride Vanadyl sulfate (B86663) (VOSO₄), Solvent-free Stoichiometric protocol, sustainable approach. nih.gov
Acetic Anhydride Pyridine (as catalyst and solvent) Common and effective method, often used for protecting groups. nih.gov

| Acetic Anhydride | Solvent- and catalyst-free, 60-85 °C | Simple procedure, requires elevated temperature for high conversion. | mdpi.com |

Catalytic Systems in this compound Synthesis

The synthesis of this compound can be influenced by various catalytic systems, depending on the chosen synthetic route.

For the direct synthesis via free-radical addition of thioacetic acid , the "catalysis" involves the use of radical initiators. These are not catalysts in the classical sense as they are consumed during the reaction, but they are essential for initiating the radical chain process. Commonly used initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which decompose upon heating or UV irradiation to generate the necessary radicals. Alternatively, the reaction can be promoted by air in water without any added initiator, providing a greener method. researchgate.net

For the multi-step route via a norbornanol intermediate , the hydroboration step itself does not require a catalyst. libretexts.org However, the subsequent acetylation of the thiol can be catalyzed. Mild base catalysts like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to activate the acetic anhydride and deprotonate the thiol, accelerating the reaction. nih.gov Lewis acids have also been reported to catalyze the acylation of thiols. researchgate.net Furthermore, sustainable protocols have been developed using inexpensive catalysts like vanadyl sulfate or simply performing the reaction under solvent-free conditions at moderate temperatures. nih.govmdpi.com

Process Optimization and Reaction Parameter Control

The optimization of the acetylation of 2-norbornanethiol would be crucial for maximizing yield and purity while minimizing reaction time and energy consumption. Key parameters to control would include temperature, reaction time, and the molar ratio of reactants and catalysts.

Drawing from general principles of acetylation of thiols, a systematic study to optimize the synthesis of this compound would involve varying these parameters. For instance, the reaction could be monitored at different temperatures (e.g., from room temperature to reflux) to determine the optimal balance between reaction rate and potential side reactions. Similarly, time-course studies would identify the minimum time required for complete conversion. The stoichiometry of the acetylating agent, such as acetic anhydride or acetyl chloride, relative to 2-norbornanethiol would also be a critical factor to optimize. An excess of the acetylating agent could drive the reaction to completion but might necessitate more rigorous purification steps.

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

ParameterRange to be InvestigatedRationale
Temperature (°C)25 - 100To balance reaction kinetics against thermal degradation or side-product formation.
Reaction Time (h)1 - 24To determine the point of maximum conversion without product degradation.
Molar Ratio (Thiol:Acetylating Agent)1:1 to 1:1.5To ensure complete conversion of the thiol while minimizing excess reagent.
Catalyst Loading (mol%)0 - 5To find the minimum effective concentration for optimal reaction rate.

Industrial Production Methodologies and Scale-Up Considerations

Scaling up the synthesis of this compound from a laboratory to an industrial scale would present several challenges. These include heat management, mass transfer limitations, and the choice of equipment. The acetylation of thiols is often an exothermic reaction, necessitating efficient heat dissipation to prevent runaway reactions and ensure product stability. The choice of reactor (e.g., batch vs. continuous flow) would significantly impact process control and efficiency. A continuous flow setup could offer better temperature control and improved safety for a highly exothermic process.

Furthermore, downstream processing, including purification of the final product, would be a major consideration. Techniques such as distillation, crystallization, or chromatography would need to be evaluated for their efficiency, cost-effectiveness, and environmental impact on an industrial scale. The recovery and recycling of solvents and any catalysts used would also be critical for the economic viability and sustainability of the process.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would aim to reduce its environmental footprint. This would involve exploring alternative solvents, catalysts, and energy sources.

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the acetylation of 2-norbornanethiol, a solvent-free approach, potentially using one of the reactants as the solvent, could drastically reduce waste. mdpi.com Such a system would require careful temperature control to maintain a liquid phase and ensure efficient mixing.

Biocatalysis offers another promising green alternative. The use of enzymes, such as lipases, could enable the acetylation to proceed under mild conditions with high selectivity. While there is no specific literature on the biocatalytic synthesis of this compound, the successful use of lipases in the synthesis of other acetate esters suggests this could be a viable and environmentally benign approach. sciepub.com

The choice of acetylating agent has a significant impact on the sustainability of the process. While acetyl chloride is highly reactive, it produces hydrogen chloride as a byproduct, which is corrosive and hazardous. Acetic anhydride is a common alternative, with acetic acid as the byproduct, which is less hazardous and potentially recyclable. The development of methods for the in-situ generation or recycling of the acetylating agent would further enhance the green credentials of the synthesis.

The recyclability of catalysts is a cornerstone of green chemistry. If a catalyst is employed, using a heterogeneous catalyst that can be easily separated from the reaction mixture and reused would be highly desirable. For example, solid acid catalysts could potentially replace traditional homogeneous catalysts, simplifying purification and reducing waste.

Synthesis of Structural Analogs and Derivatives of this compound

The norbornane scaffold is a rigid bicyclic structure that is of interest in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various structural analogs and derivatives.

The thioacetate group in this compound can be readily hydrolyzed to yield the corresponding thiol, 2-norbornanethiol. This thiol can then be subjected to a variety of chemical transformations to introduce new functional groups. For example, it could undergo Michael addition to α,β-unsaturated carbonyl compounds or be alkylated to form thioethers. The norbornene backbone itself can also be functionalized, for instance, through epoxidation or dihydroxylation of the double bond, if present, to create a diverse library of functionalized norbornane scaffolds. While no specific examples starting from this compound are documented, the chemical reactivity of the norbornane framework is well-established. researchgate.net

Stereoselective Synthesis of Isomeric Forms

The stereochemistry of 2-substituted norbornane derivatives, designated as exo or endo based on the position of the substituent relative to the one-carbon bridge, plays a pivotal role in determining the compound's physical, chemical, and biological properties. Consequently, the stereoselective synthesis of the isomeric forms of this compound is a significant area of chemical synthesis research. Methodologies primarily focus on controlling the approach of the thiol-containing reagent to the norbornene scaffold, or on the stereospecific conversion of pre-existing functional groups on a norbornane ring system.

Research into the synthesis of related 2-substituted norbornane derivatives has established that the bicyclic structure of norbornene sterically hinders the endo face, often leading to a preference for exo products in addition reactions. This principle is applicable to the synthesis of this compound, for instance, through the radical-initiated addition of thioacetic acid to norbornene. This reaction, a specific example of a thiol-ene reaction, is known to proceed with a high degree of stereoselectivity.

The free radical addition of a thiol to an alkene, such as norbornene, is a well-established synthetic method. The stereochemical outcome of this reaction is dictated by the approach of the thiyl radical to the double bond. In the case of norbornene, the exo face is more accessible, leading to the preferential formation of the exo isomer. Studies on analogous systems, such as the addition of thiols to 5-vinyl-2-norbornene, have demonstrated the feasibility of thioacetylation, further suggesting that the direct addition of thioacetic acid to norbornene would be a viable and stereoselective route to the exo isomer of this compound.

While the inherent steric bias of the norbornene system favors the exo product, achieving high selectivity for the endo isomer is more challenging and often requires different synthetic strategies. One potential approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a norbornane derivative with a thioacetate nucleophile. The stereochemical outcome of such a reaction would depend on the stereochemistry of the starting material and the reaction mechanism (e.g., S\N2-type inversion of configuration).

Furthermore, isomerization techniques, which have been successfully applied to other 2-substituted norbornenes like 5-norbornene-2-carboxylic acid, could potentially be employed to enrich a mixture in the thermodynamically more stable isomer. For instance, base-promoted isomerization has been shown to effectively convert the kinetically favored endo isomer of methyl 5-norbornene-2-carboxylate to the thermodynamically favored exo isomer. A similar strategy could be explored for this compound, should the endo isomer be accessible through an independent synthetic route.

Detailed research findings on the direct stereoselective synthesis of this compound are not extensively documented in publicly available literature. However, based on the principles of norbornane chemistry and related transformations, the following table summarizes plausible synthetic approaches and their expected stereochemical outcomes.

Synthetic ApproachReagents and ConditionsPredominant IsomerAnticipated Isomeric Ratio (exo:endo)
Thiol-ene Reaction Norbornene, Thioacetic acid, Radical initiator (e.g., AIBN), UV irradiation or heatexo-2-Norbornanethiol acetateHigh (e.g., >9:1)
Nucleophilic Substitution endo-2-Norbornyl tosylate, Potassium thioacetate, Polar aprotic solvent (e.g., DMF)exo-2-Norbornanethiol acetateHigh (via S\N2 inversion)
Nucleophilic Substitution exo-2-Norbornyl tosylate, Potassium thioacetate, Polar aprotic solvent (e.g., DMF)endo-2-Norbornanethiol acetateHigh (via S\N2 inversion)

It is important to note that the isomeric ratios presented in the table are hypothetical and based on established principles of stereoselectivity in norbornane systems. Experimental validation would be necessary to determine the precise outcomes of these synthetic routes for this compound.

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of 2-Norbornanethiol Acetate (B1210297) Transformations

The transformations of 2-Norbornanethiol Acetate involve reactions characteristic of thioesters, including oxidation at the sulfur atom, reduction of the carbonyl group, and nucleophilic substitution. The bicyclo[2.2.1]heptane framework also plays a crucial role, particularly in substitution reactions, due to its propensity to form stabilized non-classical carbocation intermediates.

It is important to clarify that this compound does not possess a free thiol (-SH) moiety. Instead, it features a thioacetate (B1230152) group, where the sulfur atom is acylated. Oxidation reactions, therefore, target the sulfur atom within this thioester linkage rather than a free sulfhydryl group.

Thioacetates can undergo oxidative cleavage to form sulfonic acids or their derivatives. This transformation requires potent oxidizing agents that can cleave the sulfur-acyl bond and introduce multiple oxygen atoms to the sulfur center. A common laboratory method involves a one-pot procedure where the thioacetate is treated with an oxidizing agent, which can lead directly to the sulfonic acid or to an intermediate like a sulfonyl chloride, which is then hydrolyzed. nih.govresearchgate.net For instance, the treatment of thioacetates with reagents like tert-butyl hypochlorite (B82951) (t-BuOCl) can yield sulfonyl chlorides, which are subsequently converted to sulfonic acids upon reaction with water. nih.govresearchgate.net Another effective reagent system for the direct oxidation of related sulfur compounds (thiols) to sulfonic acids is Oxone® combined with sodium bicarbonate. researchgate.net

Table 1: General Conditions for Oxidation of Thioacetates to Sulfonic Acid Derivatives

Reagent SystemIntermediate ProductFinal Product (after hydrolysis)Reference
tert-Butyl hypochlorite (t-BuOCl)Sulfonyl chloride (R-SO₂Cl)Sulfonic acid (R-SO₃H) nih.gov
Oxone® / NaHCO₃Not isolatedSulfonic acid (R-SO₃H) researchgate.net

Applying this to the specific compound, 2-norbornyl thioacetate would be expected to yield 2-norbornanesulfonic acid under these oxidative conditions.

The formation of a disulfide, such as di(2-norbornyl) disulfide, from this compound is typically a two-step process. Direct oxidation of the thioacetate to a disulfide is not a standard transformation. Instead, the thioacetate group must first be removed to generate the corresponding free thiol, 2-Norbornanethiol. This deprotection is commonly achieved through hydrolysis under basic conditions (e.g., using sodium hydroxide) or through reduction. ias.ac.in

Once the free thiol is generated, it can be readily oxidized to the symmetrical disulfide using a variety of mild oxidizing agents. thieme-connect.de Common reagents for this step include iodine (I₂), hydrogen peroxide (H₂O₂), or exposure to air, often catalyzed by metal ions. thieme-connect.dersc.org The mechanism of thiol oxidation generally involves the formation of a thiolate anion which then undergoes oxidative coupling. wikipedia.org

Table 2: Two-Step Pathway for Disulfide Formation from this compound

StepReactionTypical ReagentsProduct of StepReference
1. DeacetylationHydrolysis of ThioacetateNaOH or NaOMe in Methanol2-Norbornanethiol ias.ac.in
2. OxidationThiol-Disulfide CouplingIodine (I₂), H₂O₂, or airDi(2-norbornyl) disulfide thieme-connect.de

Reduction Reactions of the Acetate Ester Group

The functional group in this compound is a thioester, not a conventional oxygen-containing ester. Reduction reactions target the carbonyl carbon of this thioester group.

The reduction of thioesters is a well-established transformation that yields two main products: a thiol from the sulfur-alkyl portion and an alcohol from the acyl portion. nih.govacs.org This reaction can be accomplished using strong hydride reagents or through catalytic hydrogenation. For example, treatment of a thioester with lithium aluminum hydride (LiAlH₄) results in the cleavage of the carbon-sulfur bond and reduction of the carbonyl to an alcohol. ias.ac.in

More recently, catalytic hydrogenation methods using specific ruthenium complexes have been developed, offering a greener alternative to stoichiometric hydride reagents. nih.govacs.org These catalytic systems are highly selective and tolerate other functional groups. nih.gov In the case of this compound, reduction would yield 2-Norbornanethiol and ethanol.

Table 3: Reduction of this compound

Reagent / CatalystReaction TypeProductsReference
Lithium Aluminum Hydride (LiAlH₄)Hydride Reduction2-Norbornanethiol + Ethanol ias.ac.in
H₂ / Acridine-based Ruthenium ComplexCatalytic Hydrogenation2-Norbornanethiol + Ethanol nih.govacs.org
Sodium Borohydride (NaBH₄)Selective Hydride Reduction2-Norbornanol + Thiol (from thioester) tandfonline.com

It is noteworthy that under certain conditions with sodium borohydride, some thiol esters can be selectively reduced to the alcohol corresponding to the acyl portion, while the thiol is released. tandfonline.com

In the context of this compound, nucleophilic substitution reactions can occur where the thioacetate moiety acts as a leaving group. The reactivity of the 2-norbornyl system in such reactions is a subject of classic study in physical organic chemistry, largely due to the formation of a non-classical carbocation intermediate. unacademy.comwikipedia.org

When a 2-norbornyl derivative is subjected to solvolysis or reaction with a nucleophile, the reaction often proceeds via an Sₙ1-like mechanism. The departure of the leaving group is assisted by the C1-C6 sigma bond, leading to a stabilized, bridged, non-classical carbocation. wpmucdn.com A key consequence of this symmetric intermediate is that the incoming nucleophile can attack from the exo face, regardless of the starting stereochemistry (endo or exo) of the leaving group, leading to a racemic mixture of the exo product. wikipedia.org

While the thioacetate group is not as effective a leaving group as tosylates or brosylates, which are commonly used in studies of the norbornyl cation, substitution can be induced, potentially under acidic conditions or with Lewis acid catalysis to facilitate the departure of the group. libretexts.orgntu.ac.uk A nucleophile (Nu⁻) would attack the C2 carbon of the norbornane (B1196662) ring, displacing the thioacetate group.

Table 4: Hypothetical Nucleophilic Substitution of this compound

Nucleophile (Nu⁻)Proposed ConditionsExpected Major ProductMechanistic Feature
H₂O (Hydrolysis)Acid catalysis (e.g., H₂SO₄)exo-2-NorbornanolFormation of non-classical 2-norbornyl cation
CH₃OH (Methanolysis)Acid catalysis (e.g., H₂SO₄)exo-2-Methoxy-norbornaneSolvolysis via non-classical cation
Cl⁻Lewis Acid (e.g., AlCl₃)exo-2-ChloronorbornaneAssisted Sₙ1-type reaction
Br⁻Lewis Acid (e.g., AlBr₃)exo-2-BromonorbornaneAssisted Sₙ1-type reaction

These reactions would be expected to show the characteristic high exo:endo product ratio and racemization typical of reactions proceeding through the 2-norbornyl cation. wikipedia.orgwpmucdn.com

Nucleophilic Substitution Reactions Involving the Acetate Group

Mechanisms with Amines and Alkoxides as Nucleophiles

The reaction of this compound with nucleophiles such as amines and alkoxides primarily involves nucleophilic acyl substitution at the electrophilic carbonyl carbon of the thioacetate group.

With amines , the reaction proceeds via aminolysis to form an amide and 2-norbornanethiol. The mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the more stable leaving group, which in this case is the 2-norbornanethiolate anion, a superior leaving group compared to an alkoxide due to the lower pKa of the corresponding thiol. This intermediate is then protonated to yield the final thiol product. The reaction is generally efficient, though it can be influenced by the steric bulk of both the amine and the norbornane framework. mnstate.edu

With alkoxides , the reaction is a transesterification (or hydrolysis if hydroxide (B78521) is used), yielding a new ester and 2-norbornanethiolate. Similar to aminolysis, the mechanism involves the formation of a tetrahedral intermediate. The outcome is dependent on the relative concentrations and nucleophilicity of the attacking alkoxide versus the leaving 2-norbornanethiolate group.

The table below summarizes the expected products from these reactions.

ReactantNucleophileGeneral Product ClassSpecific Products
This compoundPrimary Amine (R-NH₂)N-Substituted AmideN-R-Acetamide + 2-Norbornanethiol
This compoundSecondary Amine (R₂-NH)N,N-Disubstituted AmideN,N-R₂-Acetamide + 2-Norbornanethiol
This compoundAlkoxide (R-O⁻)EsterR-Acetate + 2-Norbornanethiol
This compoundHydroxide (OH⁻)Carboxylate SaltAcetate + 2-Norbornanethiol

Influence of Norbornane Scaffold on Chemical Reactivity

The bicyclo[2.2.1]heptane (norbornane) structure imposes significant and unique constraints on the reactivity of its substituents.

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which are geometry-dependent orbital interactions, play a critical role in the reactivity of norbornane derivatives. pharmacy180.com The rigid cage-like structure of the norbornane skeleton prevents the ideal geometries required for certain reaction mechanisms. pharmacy180.com

A classic example is the difficulty of achieving the backside attack required for an SN2 reaction at a carbon on the norbornane ring. pharmacy180.com For this compound, any substitution reaction at the C2 position would be heavily influenced by this restriction.

Furthermore, the stereochemistry of the substituent, designated as exo or endo, has a profound impact. The exo position is sterically less hindered than the endo position, which is shielded by the opposing C5-C6 bond and its substituents. Consequently, nucleophilic attack on the thioacetate's carbonyl carbon is generally favored when the group is in the exo position, as this minimizes steric hindrance.

IsomerSteric HindranceRelative Reactivity with Bulky Nucleophiles
exo-2-Norbornanethiol AcetateLowerHigher
endo-2-Norbornanethiol AcetateHigherLower

These effects dictate not only the rate of reaction but also the potential for different reaction pathways to occur. researchgate.net

Intramolecular Strain and Conformational Dynamics

The norbornane scaffold is characterized by significant intramolecular strain, primarily angle strain, arising from its bridged bicyclic structure. The total strain energy of norbornane is considerably higher than that of a strain-free acyclic alkane or a less strained cycloalkane like cyclohexane. nih.gov

CompoundStrain Energy (kcal/mol)
Norbornane~17.0
Cyclohexane~0

Data sourced from relevant literature on alkane strain energies. nih.gov

This inherent strain can be a driving force for reactions that lead to a less strained product. For instance, reactions involving the cleavage of bonds within the norbornane skeleton can be thermodynamically favored due to the release of this strain energy. nih.gov While the reactions of this compound typically occur at the functional group, the high strain of the scaffold can influence the stability of transition states and intermediates, thereby affecting reaction kinetics.

The conformational dynamics of the norbornane system are highly restricted compared to more flexible cyclic or acyclic systems. nih.govresearchgate.net This rigidity means that the reactive conformations are limited, and the molecule cannot easily adopt different shapes to facilitate a reaction. This can slow down reactions that require a specific geometric arrangement that is difficult to achieve within the constrained norbornane framework. nih.gov

Interplay and Synergistic Reactivity of Thiol and Acetate Functionalities

The thioacetate group (-S-C(=O)-CH₃) is not merely a combination of a thiol and an acetyl group but a distinct functional entity with unique reactivity. The sulfur atom and the carbonyl group exhibit a synergistic interplay.

The sulfur atom is less electronegative and more polarizable than the oxygen atom in a corresponding ester. This has several consequences:

Enhanced Electrophilicity of Carbonyl Carbon : The resonance donation from the sulfur lone pair to the carbonyl π-system is less effective than from oxygen due to poorer orbital overlap between the larger 3p orbital of sulfur and the 2p orbital of carbon. This makes the carbonyl carbon of a thioacetate more electrophilic and more reactive towards nucleophiles compared to an oxo-ester.

Superior Leaving Group : The 2-norbornanethiolate anion is a much better leaving group than a corresponding alkoxide because sulfur is better able to stabilize the negative charge. This contributes to the high reactivity of thioacetates in acyl substitution reactions. snnu.edu.cn

The sulfur atom itself can participate in reactions. For instance, in certain contexts, the sulfur of a thioacetate can act as a nucleophile, particularly after hydrolysis to the free thiol. The presence of both a nucleophilic sulfur (as a thiol) and an electrophilic carbonyl (in the acetate) within the same molecule, even post-reaction, can lead to complex subsequent reactions, such as intramolecular cyclizations, if the conditions are appropriate. mdpi.com The thiol-ene reaction, a click chemistry process, highlights the high reactivity of the thiol group, which can add across double bonds, a reactivity pathway available to the hydrolysis product of this compound. acs.org

Advanced Spectroscopic and Analytical Characterization for Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Norbornanethiol Acetate (B1210297). By probing the interactions of the molecule with electromagnetic radiation, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about its functional groups and the spatial arrangement of its atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. specac.com When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. specac.com The resulting IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to different functional groups. specac.comwebassign.net

For 2-Norbornanethiol Acetate, the IR spectrum provides clear evidence for its key functional components. The presence of an ester group is confirmed by a strong, sharp absorption band in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration in saturated esters. libretexts.orglibretexts.org Additionally, the C-O single bond stretch of the ester group typically appears in the 1000-1300 cm⁻¹ region. core.ac.uk The spectrum also displays strong C-H stretching absorptions between 2850 and 2960 cm⁻¹, indicative of the alkane portions of the norbornane (B1196662) framework. libretexts.org The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the absence of an O-H group, distinguishing the acetate from its corresponding alcohol. core.ac.uk

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
EsterC=O~1736Strong, Sharp libretexts.org
EsterC-O~1232Strong libretexts.org
AlkaneC-H2850-2960Strong libretexts.org

This table is based on typical values for the specified functional groups and may vary slightly based on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure and stereochemistry of organic compounds. libretexts.org It relies on the magnetic properties of atomic nuclei, providing information about the connectivity and spatial relationships of atoms within a molecule. longdom.org For this compound, ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the relative positions of the protons.

Advanced NMR techniques, particularly two-dimensional (2D) methods, are instrumental in resolving complex stereochemical questions. longdom.org

The bicyclic structure of the norbornane moiety in this compound gives rise to the possibility of endo and exo stereoisomers. Differentiating between these isomers is critical and can be achieved using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY is a 2D NMR technique that detects protons that are close to each other in space, even if they are not directly connected through chemical bonds. researchgate.net

In the endo isomer, the acetate group is oriented towards the longer bridge of the norbornane ring system. This spatial arrangement results in a through-space interaction, or Nuclear Overhauser Effect (NOE), between the protons of the acetate's methyl group and the bridgehead and nearby protons on the norbornane skeleton. sfu.ca Conversely, in the exo isomer, the acetate group is directed away from the main ring structure, and these specific NOE correlations would be absent. sfu.ca The presence or absence of these characteristic cross-peaks in the NOESY spectrum provides unambiguous evidence for the endo or exo configuration of the substituent. researchgate.netsfu.ca For instance, a cross-peak between the bridge protons and protons H5 and H6 in a norbornene derivative is indicative of an endo configuration. sfu.ca

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its various isomers. openaccessjournals.com These techniques rely on the differential distribution of the compound's components between a stationary phase and a mobile phase. openaccessjournals.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nist.gov It is widely used to determine the purity of volatile compounds and to identify unknown components in a mixture. nist.govomicsonline.org

In the analysis of this compound, a sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. omicsonline.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. nist.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for the definitive identification of this compound and any impurities present. nist.gov The total ion chromatogram (TIC) provides a quantitative measure of the compound's purity. nist.gov

Table 2: Hypothetical GC-MS Data for a this compound Sample

Retention Time (min)Compound IdentityMolecular Weight ( g/mol )Peak Area (%)
10.5This compound170.2799.5
8.2Impurity A-0.3
11.1Impurity B-0.2

This table represents a hypothetical analysis and actual values may vary.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomer Resolution

This compound is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. csfarmacie.cz Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. researchgate.net High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most common and effective method for resolving enantiomers. chiralpedia.comnih.gov

In this technique, the racemic mixture of this compound is passed through an HPLC column packed with a CSP. chiralpedia.com The chiral selector, which is a single enantiomer of a chiral molecule, is immobilized on the stationary phase support. researchgate.netchiralpedia.com As the enantiomers of this compound travel through the column, they form transient diastereomeric complexes with the chiral selector. chiralpedia.com Due to the different spatial arrangements, these complexes have different interaction energies. The enantiomer that forms the more stable complex will be retained longer on the column, leading to its separation from the other enantiomer. chiralpedia.com This allows for the determination of the enantiomeric purity or the isolation of individual enantiomers. sigmaaldrich.com Polysaccharide-based CSPs are often highly effective for this purpose. nih.govtokushima-u.ac.jp

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pathways

The structural analysis of this compound, a compound with a bicyclic structure and a thioester functional group, is effectively conducted using advanced mass spectrometry (MS) techniques. Methods such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide comprehensive data on its molecular weight, formula, and structural features. nih.govresearchgate.netchemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique for volatile compounds like this compound. mdpi.com In a typical GC-MS analysis, the compound is first separated from a mixture on a chromatographic column before being introduced into the mass spectrometer. researchgate.net The ionization method, commonly electron impact (EI), bombards the molecule with high-energy electrons, causing it to ionize and break apart into a series of characteristic fragment ions. acdlabs.com The resulting mass spectrum is a molecular fingerprint, plotting ion abundance against their mass-to-charge ratio (m/z). uni-saarland.de

The fragmentation of this compound is predictable based on established principles for esters and cyclic compounds. libretexts.orgwhitman.edu The molecular ion peak (M⁺•), corresponding to the intact molecule, would be observed at an m/z consistent with its molecular weight. Key fragmentation pathways include:

α-Cleavage: The bonds adjacent to the carbonyl group (C=O) are prone to breaking. A primary fragmentation event is the cleavage of the C-S bond, leading to the formation of a stable acylium ion. miamioh.edu

McLafferty Rearrangement: While less common for thioesters compared to esters, rearrangement reactions can occur if the alkyl chain geometry is favorable.

Ring Fragmentation: The bicyclic norbornane structure can undergo a retro-Diels-Alder reaction or other complex rearrangements, leading to a series of smaller fragment ions. whitman.eduacs.org

The analysis of these fragments allows for the precise determination of the compound's structure. High-resolution instruments, like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure m/z values with high accuracy, enabling the confident assignment of elemental formulas to the molecular ion and its fragments. researchgate.netdntb.gov.ua

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

This table outlines the expected major ion fragments for this compound when analyzed by electron impact mass spectrometry. The predicted m/z values are based on common fragmentation patterns for thioesters and bicyclic compounds.

Elemental Analysis and Microanalysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. wikipedia.org This process provides an empirical formula and serves as a crucial check for the purity and stoichiometric accuracy of a synthesized or isolated compound. velp.com For this compound, the most common method is combustion analysis. velp.com

In this procedure, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimental mass percentages of each element are then compared against the theoretical values calculated from the compound's molecular formula, C₉H₁₄OS. researchgate.net A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, confirms the compound's elemental composition and high purity. nih.gov

Table 2: Elemental Composition Data for this compound

This table presents the theoretical elemental composition of this compound (Molecular Formula: C₉H₁₄OS; Molecular Weight: 170.27 g/mol ). The "Experimental Value" column shows representative data that would be expected from a combustion analysis of a pure sample, illustrating the close correlation required for stoichiometric verification.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within 2-Norbornanethiol Acetate (B1210297), which in turn governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component in predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into reaction pathways can be gained. For sulfur-containing compounds, FMO analysis helps describe their reactivity, which is often controlled by kinetic factors. tandfonline.com The energies of the HOMO and LUMO are indicative of the molecule's ability to act as an electron donor and acceptor, respectively.

In theoretical models of 2-Norbornanethiol Acetate, the HOMO is typically localized on the sulfur atom, reflecting its nucleophilic character. The LUMO is generally associated with the carbonyl group's π* antibonding orbital. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. Computational studies on related thioesters and thiols support the idea that reactivity patterns are well-described by considering both charge and orbital effects. tandfonline.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.95Primarily located on the sulfur lone pairs.
LUMO-1.20Primarily located on the C=O π* antibonding orbital.
HOMO-LUMO Gap7.75Indicates moderate chemical stability.

Note: The values presented in this table are hypothetical and derived from typical results for similar thioester compounds in computational studies. They serve as a representative example.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution across a molecule, highlighting electrophilic and nucleophilic regions. pressbooks.pub In this compound, the ESP map would show a region of high electron density (typically colored red) around the carbonyl oxygen and the sulfur atom, indicating their nucleophilic nature. Conversely, a region of low electron density (colored blue) would be found around the carbonyl carbon, identifying it as the primary electrophilic site for nucleophilic attack. researchgate.net

Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound

AtomPartial Charge (a.u.)Implication
Carbonyl Carbon (C=O)+0.65Primary electrophilic center.
Carbonyl Oxygen (C=O)-0.58Nucleophilic center.
Thiol Sulfur (S)-0.15Nucleophilic center.
Acetyl Methyl Carbon-0.25Generally non-reactive.

Note: The values in this table are illustrative, based on quantum chemical calculations for analogous thioesters, and represent expected charge distributions.

Molecular Dynamics Simulations for Conformational Landscapes

MD simulations of norbornane (B1196662) derivatives often utilize force fields like AMBER or ReaxFF to model the interatomic forces. nih.govresearchgate.net For this compound, simulations would focus on the rotational freedom of the thioacetate (B1230152) group relative to the norbornane cage. The bulky bicyclic structure imposes considerable steric hindrance, which limits the accessible rotational conformations (rotamers) of the C-S bond. nih.gov The primary conformational states would be defined by the torsion angle involving the bridgehead carbon, the carbon attached to the sulfur, the sulfur atom, and the carbonyl carbon. The relative energies of the endo and exo isomers of the substituent on the norbornane ring are also a critical aspect of its conformational profile. fiveable.me

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in detailing the step-by-step pathways of chemical reactions, such as the hydrolysis of this compound.

The hydrolysis of thioesters can proceed through different mechanisms, and computational studies help to identify the most likely pathway by locating transition states and calculating their corresponding activation energies. nih.govacs.org For the base-catalyzed hydrolysis of a thioester, the reaction typically proceeds via a stepwise mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. acs.orgnih.gov This leads to the formation of a tetrahedral intermediate.

Computational models for the hydrolysis of this compound would calculate the energy barrier (activation energy) required to reach this transition state. The activation energy for the hydrolysis of thioesters is generally lower than that for their oxygen-based ester counterparts, particularly with softer nucleophiles, which accounts for their higher reactivity. nih.gov The bulky norbornane group could sterically hinder the approach of the nucleophile, potentially raising the activation energy compared to a simple alkyl thioacetate like methyl thioacetate. nih.gov

Table 3: Calculated Activation Energies for Model Hydrolysis Reaction

Reaction StepReactantsTransition State Energy (kcal/mol)Product
Nucleophilic AttackThis compound + OH⁻15.5Tetrahedral Intermediate
Leaving Group DepartureTetrahedral Intermediate8.22-Norbornanethiolate + Acetic Acid

Note: These activation energies are hypothetical values based on published data for the hydrolysis of methyl thioacetate and are provided for illustrative purposes. acs.orgnih.gov

Mapping the potential energy surface (PES) provides a comprehensive view of a reaction, illustrating the energy changes as reactants are converted into products. nih.gov For the hydrolysis of this compound, the PES would show the reactant and product energy wells, connected by the path that passes through the transition state.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants (the thioester and hydroxide ion) to the tetrahedral intermediate on the PES. rhhz.net Further analysis of the surface would map the subsequent breakdown of the intermediate into the final products. Studies on simple thioesters have shown that the reaction profile can differ significantly between the gas phase and in a solvent, with the solvent playing a crucial role in stabilizing charged intermediates and transition states. acs.org

Structure-Reactivity Relationship Prediction through Computational Approaches

Computational chemistry provides powerful tools for predicting the relationship between the three-dimensional structure of a molecule and its chemical reactivity. numberanalytics.comnih.gov These theoretical methods allow for the investigation of reaction mechanisms, transition states, and thermodynamic properties, offering insights that can be difficult to obtain through experimental means alone. mdpi.comrsc.org For a molecule such as this compound, computational approaches can elucidate how its distinct bicyclic framework and reactive thiolester group collectively govern its chemical behavior.

Advanced computational techniques, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways. numberanalytics.com These methods can map potential energy surfaces to identify transition states and intermediates, thereby predicting the most likely mechanisms for reactions like hydrolysis or aminolysis. ulisboa.ptsciengine.commdpi.com For instance, theoretical calculations on model thioesters have been used to determine that O-to-S acyl transfer reactions proceed via an anionic stepwise mechanism, with the cleavage of the C-O bond being the rate-limiting step. sciengine.com Similarly, the hydrolysis of thioesters has been computationally modeled to understand the role of solvent molecules and to calculate the Gibbs free energies of the reaction. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis represents another key computational strategy. researchgate.net QSAR models correlate variations in the chemical structure of a series of compounds with changes in their reactivity or biological activity. For norbornane derivatives, QSAR and neural network approaches have been successfully used to predict stereoselectivity (exo/endo substitution) based on calculated parameters like 13C-NMR chemical shifts. acs.orgacs.org

In the context of this compound, a comprehensive computational study would integrate these approaches. DFT calculations could be employed to analyze the electron distribution across the molecule, identifying the most electrophilic and nucleophilic sites and thus predicting susceptibility to attack. By calculating the energy barriers for various potential reactions, such as nucleophilic attack at the carbonyl carbon versus reactions involving the sulfur atom, researchers can predict the most favorable reaction products. sciengine.com Furthermore, these models can assess how the steric hindrance and electronic influence of the rigid norbornane scaffold affect the accessibility and reactivity of the thiolester functional group.

The table below illustrates the type of data that can be generated from computational studies to compare the reactivity of different isomers or reaction pathways.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Complex Molecular Architectures

The rigid and sterically defined bicyclic structure of 2-Norbornanethiol Acetate (B1210297) makes it an attractive starting material for the synthesis of complex organic molecules. The inherent strain in the norbornane (B1196662) skeleton can be harnessed to drive specific chemical transformations, while the thioacetate (B1230152) group offers a versatile handle for a variety of chemical modifications.

Crafting Novel Norbornane-Derived Scaffolds

The norbornane scaffold is a privileged motif in medicinal chemistry and materials science due to its well-defined three-dimensional geometry. figshare.com 2-Norbornanethiol Acetate serves as a valuable precursor for the elaboration of this scaffold. The thioacetate can be readily hydrolyzed to the corresponding thiol, which can then participate in a range of reactions, including nucleophilic additions, Michael additions, and thiol-ene click reactions. These transformations allow for the introduction of diverse functional groups and the construction of more intricate norbornane-based structures. The ability to precisely control the stereochemistry at the 2-position of the norbornane ring system further enhances its utility in creating libraries of structurally diverse molecules for various applications, including the development of novel organogelators. figshare.com

A Gateway to Diverse Functionalized Compounds

The reactivity of the thioacetate and the potential for functionalization of the norbornane ring make this compound a key intermediate in the synthesis of a wide array of functionalized compounds. The thiol group, unmasked from the acetate, can be used to append a variety of moieties, including alkyl chains, aromatic rings, and other functional groups. Furthermore, the double bond within the norbornene core (if present, depending on the specific isomer) can undergo various addition reactions, such as epoxidation, dihydroxylation, and cyclopropanation, leading to a rich diversity of molecular structures. This versatility allows chemists to tailor the properties of the final compounds for specific applications, ranging from pharmaceuticals to advanced materials.

Applications in Polymerization and Advanced Material Design

In the realm of materials science, this compound shows promise as a functional monomer for the creation of polymers with unique properties. The combination of the rigid norbornane unit and the functionalizable thioacetate group allows for the design of polymers with tailored thermal, mechanical, and chemical characteristics.

Incorporation as Monomers in Polymer Architectures

This compound can be incorporated into polymer chains through various polymerization techniques. The norbornene moiety can undergo Ring-Opening Metathesis Polymerization (ROMP), a powerful method for producing polymers with well-defined microstructures. researchgate.net The resulting polymers would feature the norbornane ring as part of the polymer backbone, imparting rigidity and a high glass transition temperature. The pendant thioacetate group can then be modified post-polymerization to introduce specific functionalities along the polymer chain.

A Functional Monomer in Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods have revolutionized polymer synthesis by enabling precise control over molecular weight, architecture, and functionality. The thioacetate group in this compound makes it a potentially valuable monomer for certain CRP techniques.

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method. While direct ATRP of a norbornene-containing monomer can be challenging, the thioacetate functionality offers a potential route for its incorporation. Thioacetate-containing monomers, such as 2-(acetylthio)ethyl methacrylate (B99206) (AcSEMA), have been successfully copolymerized using ATRP. rsc.org This suggests that a similar strategy could be employed for monomers like this compound, potentially after modification to include a polymerizable group such as a methacrylate. The thioacetate group would remain intact during the polymerization, providing a "hidden" thiol functionality that can be deprotected after polymerization to yield well-defined, thiol-functionalized polymers. These thiol groups can then be used for a variety of post-polymerization modifications, such as conjugation with biomolecules or attachment to surfaces.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The process relies on a chain transfer agent (CTA) to mediate the polymerization. While direct studies detailing the use of this compound as a primary RAFT agent are scarce, its structural components suggest a potential role in this process, particularly in the synthesis of functional polymers.

Thiols and their derivatives are central to RAFT chemistry. The thiol group, after deprotection of the acetate, could potentially participate in the RAFT process. More significantly, the norbornene moiety offers a versatile platform for the design of specialized RAFT agents. Norbornenyl-functionalized RAFT chain transfer agents have been synthesized and utilized in polymer chemistry. These agents can mediate the polymerization of various monomers and subsequently undergo post-polymerization modification via the reactive norbornene double bond, for instance, through thiol-ene click reactions.

Table 1: Potential Role of this compound Moiety in RAFT Polymerization

ComponentPotential Function in RAFTResearch Findings on Related Compounds
Norbornane Group Incorporation into a RAFT agent to introduce a reactive handle for post-polymerization modification.Norbornenyl-functionalized RAFT agents have been used to create polymers that can be further modified, for example, through thiol-ene reactions to attach biomolecules or other functional groups.
Thiol Group (from Acetate) Can be a key functional group in a chain transfer agent after deprotection.Thiols are fundamental to the structure of many RAFT agents (e.g., dithiocarbamates, trithiocarbonates) which control the polymerization process.
Acetate Group Acts as a protecting group for the thiol, which can be removed to allow for subsequent reactions.The use of protecting groups is a common strategy in organic synthesis to control the reactivity of functional groups during multi-step processes.
Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that utilizes a stable nitroxide radical to control the growth of polymer chains. The direct application of this compound in NMP has not been reported. The core of NMP chemistry revolves around the reversible termination of growing polymer chains by a nitroxide radical.

However, the norbornane structure is of interest in polymer science for its unique properties. Polymers containing norbornene units can be synthesized via various polymerization methods, including Ring-Opening Metathesis Polymerization (ROMP). While not directly related to NMP, the incorporation of norbornane moieties into polymers can impart desirable properties such as high thermal stability and mechanical strength. It is conceivable that monomers containing a norbornane group could be copolymerized using NMP with other suitable monomers, although the specific influence of a this compound substituent would require experimental investigation.

Development of Polymeric Coatings and Films

The development of advanced polymeric coatings and films often relies on the precise control of polymer architecture and functionality. The functionalities present in this compound could be leveraged in this context.

The norbornene group is known to participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction. This chemistry is particularly valuable in the formation of crosslinked networks, which are the basis of many coatings and films. A polymer bearing pendant norbornene groups, potentially introduced using a monomer derived from 2-norbornanethiol, could be crosslinked by reacting it with a multifunctional thiol under UV irradiation or with a radical initiator. The resulting crosslinked film would be expected to exhibit enhanced thermal and mechanical properties due to the rigid norbornane structure.

Furthermore, the thiol group (after deprotection of the acetate) can improve the adhesion of polymers to metal substrates, a desirable property for protective coatings. The presence of sulfur-containing functional groups can enhance the refractive index of polymers, which is a key characteristic for optical films and coatings.

Table 2: Potential Applications of this compound in Polymeric Coatings and Films

Application AreaRole of this compound MoietyAnticipated Properties of the Resulting Material
Crosslinked Coatings The norbornene group can act as a reactive site for crosslinking via thiol-ene chemistry.Enhanced thermal stability, mechanical strength, and chemical resistance.
Adhesion Promoters The thiol group can form strong bonds with metal surfaces.Improved adhesion of the coating to metallic substrates.
High Refractive Index Films The sulfur atom in the thiol group can increase the refractive index of the polymer matrix.Suitable for applications in optical devices and lenses.

Development of Specialty Chemicals and Chemical Intermediates

This compound can be considered a specialty chemical intermediate due to its unique combination of functional groups. The strained norbornane ring system and the protected thiol group make it a valuable building block for the synthesis of more complex molecules.

The thiol group can be deprotected and then undergo a variety of chemical transformations, such as nucleophilic substitution, addition to unsaturated systems (Michael addition), or oxidation to form disulfides. The norbornane scaffold provides a rigid framework, which can be useful in the design of molecules with specific three-dimensional structures, for applications in areas such as pharmaceuticals, agrochemicals, and flavor and fragrance chemistry.

For instance, the thiol functionality could be used to attach the norbornane moiety to other molecules of interest, thereby modifying their physical and biological properties. The rigid and lipophilic nature of the norbornane group can influence properties like solubility, bioavailability, and binding affinity to biological targets.

Mechanistic Biological Activity Research

Molecular Target Interactions and Mechanisms

The unique structural features of 2-norbornanethiol acetate (B1210297), namely the reactive thiol group and the hydrolyzable acetate group, are central to its interactions with biological macromolecules. These interactions are the initial events that trigger downstream cellular responses.

Thiol Group Interactions with Biomacromolecules (e.g., Proteins and Enzymes)

The thiol group (-SH) of 2-norbornanethiol acetate is a highly reactive nucleophile that can engage in a variety of interactions with proteins and enzymes, significantly influencing their structure and function. A primary mechanism of interaction is the formation of disulfide bonds with cysteine residues in proteins. nih.govnih.gov This can lead to conformational changes that may either activate or inhibit the protein's biological activity.

Furthermore, the thiol group can participate in thiol-disulfide exchange reactions, a critical process in cellular redox signaling and protein folding. nih.gov It can also interact with metal ions within the active sites of metalloenzymes, potentially disrupting their catalytic function. The reactivity of the thiol group is highly dependent on its ionization state to the thiolate anion (-S⁻), which is influenced by the local microenvironment within the protein. nih.gov

Acetate Group Hydrolysis and Subsequent Biochemical Pathway Involvement

The acetate group of this compound can undergo hydrolysis, a reaction often catalyzed by esterase enzymes present in biological systems. This hydrolysis yields acetic acid and 2-norbornanethiol. scienceopen.com The released acetate can enter into central carbon metabolism as acetyl-CoA, a key metabolic intermediate. nih.gov Acetyl-CoA is integral to the tricarboxylic acid (TCA) cycle for energy production and is a precursor for the biosynthesis of lipids and for protein acetylation, an important post-translational modification that regulates gene expression and protein function. nih.gov The liberation of the free thiol, 2-norbornanethiol, following hydrolysis, unmasks a more potent reactive group that can then engage in the interactions described in the preceding section.

In Vitro Studies on Cellular and Sub-Cellular Effects (Non-Clinical)

In vitro studies using cell cultures and isolated subcellular components are crucial for elucidating the specific cellular and subcellular effects of this compound. These non-clinical investigations provide insights into its potential antioxidant, cytotoxic, and antimicrobial properties.

Mechanisms of Antioxidant Activity

The antioxidant activity of compounds is often evaluated through their ability to scavenge free radicals and reduce oxidative stress. nih.govmdpi.com For this compound, the thiol group is the primary contributor to its antioxidant potential. Thiols can directly donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them. nih.gov

In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are commonly used to quantify antioxidant capacity. researchgate.netajol.info The effectiveness of this compound in these assays would be indicative of its ability to mitigate oxidative damage at a cellular level.

Table 1: In Vitro Antioxidant Activity of Thiol-Containing Compounds

AssayCompound ClassMechanism of ActionReference
DPPH Radical ScavengingThiolsHydrogen atom donation to neutralize free radicals. nih.govajol.info
Ferric Reducing Antioxidant Power (FRAP)ThiolsReduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comresearchgate.net

Cytotoxicity Mechanisms in In Vitro Cell Lines

The cytotoxic effects of chemical compounds are often investigated in various cancer and normal cell lines. The mechanisms underlying cytotoxicity can be diverse, including the induction of apoptosis (programmed cell death), necrosis, and the disruption of essential cellular processes. mdpi.com For this compound, cytotoxicity could be mediated through the generation of intracellular ROS, leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways. mdpi.comscialert.net

The interaction of the thiol group with critical cellular enzymes and structural proteins can also lead to a loss of cell viability. The lipophilicity of the norbornane (B1196662) structure may facilitate its transport across cell membranes, enhancing its intracellular concentration and potential for cytotoxic effects. nih.gov

Table 2: Potential Mechanisms of Cytotoxicity

MechanismCellular EffectKey Molecular PlayersReference
Apoptosis InductionProgrammed cell deathCaspases, Bcl-2 family proteins, Cytochrome c scialert.net
Oxidative StressDamage to lipids, proteins, and DNAReactive Oxygen Species (ROS) mdpi.com
Enzyme InhibitionDisruption of metabolic pathwaysCritical cellular enzymes nih.gov

Antimicrobial Activity Mechanisms Against Pathogens

The antimicrobial properties of various compounds are of significant interest in the face of rising antibiotic resistance. mdpi.commdpi.com The thiol group in this compound could contribute to antimicrobial activity by disrupting microbial cell membranes, inactivating essential enzymes, or interfering with microbial metabolic pathways. mdpi.com The lipophilic nature of the compound may allow it to penetrate the lipid-rich cell walls of bacteria and fungi. nih.gov

Standard in vitro antimicrobial assays, such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are used to assess the potency of antimicrobial agents against a range of pathogens. mdpi.comnih.gov The specific mechanisms can be further elucidated by examining cellular leakage, inhibition of biofilm formation, and effects on microbial respiration.

Table 3: Postulated Antimicrobial Mechanisms

MechanismEffect on PathogenExample PathogensReference
Membrane DisruptionIncreased permeability and leakage of cellular contentsStaphylococcus aureus, Escherichia coli nih.govmdpi.com
Enzyme InactivationInhibition of essential metabolic and respiratory enzymesVarious bacteria and fungi nih.gov
Biofilm InhibitionPrevention of microbial community formationStaphylococcus aureus, Candida albicans mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel and Efficient Synthetic Routes

The development of more sustainable and efficient methods for the synthesis of 2-Norbornanethiol Acetate (B1210297) is a key area of future research. Current synthetic strategies, while effective, may involve multiple steps, costly reagents, or generate significant waste. Future investigations will likely focus on the following:

Catalytic Approaches: The design and implementation of novel catalysts, including transition metal complexes and organocatalysts, could offer more direct and atom-economical routes to the target molecule. This includes exploring catalytic C-H activation and functionalization of the norbornane (B1196662) scaffold.

Flow Chemistry: The application of continuous flow technologies can offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety. This approach is particularly well-suited for optimizing multi-step synthetic sequences.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide highly selective and environmentally friendly alternatives to traditional chemical methods. This may involve the directed evolution of enzymes to enhance their activity and substrate specificity for norbornane-based thiols and their precursors.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic Approaches Higher efficiency, atom economy, reduced wasteDevelopment of novel transition metal and organocatalysts
Flow Chemistry Improved process control, scalability, safetyOptimization of reaction conditions in continuous flow reactors
Biocatalysis High selectivity, mild reaction conditions, sustainabilityEnzyme screening and engineering for specific transformations

Advanced Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving 2-Norbornanethiol Acetate is crucial for optimizing existing transformations and discovering new reactivity. Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction intermediates, transition states, and reaction energy profiles. This can provide valuable insights into the factors that control reactivity and selectivity.

In-situ Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Integration into Emerging Materials Science and Nanotechnology Platforms

The unique structural and chemical properties of this compound make it an attractive building block for the development of advanced materials and nanotechnologies. Future research will likely explore its incorporation into a variety of platforms:

Self-Assembled Monolayers (SAMs): The thiol group provides a strong anchor for the formation of SAMs on gold and other noble metal surfaces. Research will focus on tailoring the functionality of the norbornane scaffold to control the surface properties of these monolayers for applications in sensing, electronics, and biocompatible coatings.

Polymer Synthesis: The norbornene moiety can participate in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with well-defined architectures and functionalities. Future work will explore the synthesis of novel polymers with tailored thermal, mechanical, and optical properties.

Nanoparticle Functionalization: The thiol group can be used to functionalize the surface of nanoparticles, imparting new properties and enabling their use in applications such as drug delivery, catalysis, and medical imaging.

Application AreaRole of this compoundPotential Impact
Self-Assembled Monolayers Surface modification and functionalizationAdvanced sensors, corrosion inhibitors, biocompatible interfaces
Polymer Synthesis Monomer for Ring-Opening Metathesis PolymerizationHigh-performance polymers with tailored properties
Nanoparticle Functionalization Surface ligand for stabilization and targetingTargeted drug delivery, enhanced catalytic activity, novel imaging agents

Interdisciplinary Research at the Interface of Chemistry and Biological Systems

The interface between chemistry and biology offers exciting opportunities for the application of this compound in addressing biological questions and developing new therapeutic and diagnostic tools.

Bioconjugation: The thiol group can be used to attach the norbornane scaffold to biomolecules such as proteins and peptides. This can be used to develop novel bioconjugates for applications in drug delivery, protein labeling, and diagnostics.

Chemical Probes: The unique properties of the norbornane group can be exploited to develop chemical probes for studying biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or processes.

Drug Discovery: The norbornane scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound could be explored as potential therapeutic agents for a variety of diseases.

Future research in these areas will require close collaboration between synthetic chemists, biochemists, and cell biologists to fully realize the potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Norbornanethiol Acetate, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves acetylation of norborneol derivatives under controlled conditions. For example, acetylation with acetic anhydride in the presence of a catalyst (e.g., pyridine) at 60–80°C for 4–6 hours yields high-purity products . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from acetone improves purity. Monitoring reaction progress with TLC (Rf ≈ 0.5 in 1:3 ethyl acetate/hexane) is critical .
  • Key Parameters : Catalyst selection, reaction time, and solvent polarity.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • GC/MS : Effective for volatile derivatives, with retention indices (e.g., AI: 1124, KI: 1128) and fragmentation patterns confirming molecular identity .
  • NMR : ¹H and ¹³C NMR resolve bicyclic structure and acetate group (e.g., δ ~2.0 ppm for acetyl methyl protons) .
  • FTIR : Peaks at ~1737 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O acetate) validate functional groups .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the thiol group. Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC analysis (C18 column, acetonitrile/water gradient) quantify degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Kinetic studies using polar aprotic solvents (e.g., DMF) and variable-temperature NMR reveal a bimolecular mechanism (SN2). Steric effects from the norbornane skeleton slow reactivity compared to linear thiol acetates. Isotopic labeling (e.g., deuterated solvents) tracks sulfur participation .
  • Data Analysis : Eyring plots (ln(k) vs. 1/T) determine activation parameters (ΔH‡, ΔS‡).

Q. How can computational modeling predict the interaction of this compound with lipid bilayers?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) with force fields (CHARMM36) model partitioning into lipid membranes. Parameters include logP values (experimental or predicted via COSMO-RS) and Gibbs free energy calculations. Compare with experimental data from fluorescence anisotropy or DSC .

Q. What statistical approaches resolve contradictions in reported solubility data for this compound across studies?

  • Methodological Answer : Meta-analysis of solubility studies (e.g., in ethanol, hexane) using ANOVA to identify outliers. Control variables include temperature (±0.1°C), solvent purity, and equilibration time. Surface response methodology (DoE) optimizes solvent mixtures .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for this compound synthesis, and how can reproducibility be improved?

  • Methodological Answer : Variability arises from incomplete acetylation or side reactions (e.g., oxidation). Standardize protocols by:

  • Using fresh acetic anhydride and inert atmospheres.
  • Quantifying unreacted starting material via GC-FID .
  • Reporting reaction yields with error margins (triplicate runs) .

Safety and Handling Considerations

  • Synthesis : Use fume hoods; thiol byproducts may emit toxic H2S.
  • Storage : Avoid light and moisture; compatibility tests with container materials (e.g., PTFE) are essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.